2-Hydrazino-4-phenylthiazole

Catalog No.
S563928
CAS No.
34176-52-8
M.F
C9H9N3S
M. Wt
191.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydrazino-4-phenylthiazole

CAS Number

34176-52-8

Product Name

2-Hydrazino-4-phenylthiazole

IUPAC Name

(4-phenyl-1,3-thiazol-2-yl)hydrazine

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

InChI

InChI=1S/C9H9N3S/c10-12-9-11-8(6-13-9)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12)

InChI Key

VTOUNUQLXMNNMQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NN

Synonyms

4-phenylthiazolone-(2)-hydrazone

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NN

The exact mass of the compound 2-Hydrazino-4-phenylthiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153290. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Hydrazino-4-phenylthiazole is a highly reactive, bifunctional heterocyclic building block characterized by a primary hydrazine group coupled to a rigid 4-phenylthiazole core. In industrial and medicinal chemistry, it serves as a critical precursor for synthesizing complex fused ring systems, such as pyrazolothiazoles, thiazolotriazepines, and diverse hydrazone-linked pharmacophores [1]. Its primary procurement value lies in its ability to introduce both a lipophilic 4-phenylthiazole moiety and a highly nucleophilic nitrogen center in a single synthetic step, bypassing the complex, isomer-prone cyclization routes required when attempting to build these architectures from basic thiosemicarbazides [1].

Attempting to substitute pure 2-hydrazino-4-phenylthiazole with in-house synthesis from generic precursors (e.g., phenacyl bromide and thiosemicarbazide) frequently fails due to severe regioselectivity issues [1]. The classical condensation inherently produces a difficult-to-separate mixture of 2-hydrazino-4-phenylthiazole and its structural isomer, 2-amino-5-phenyl-1,3,4-thiadiazine[1]. Because the thiadiazine isomer formation is highly sensitive to pH—often dominating yields (up to 96%) in even slightly acidic media—crude reaction mixtures lead to catastrophic yield losses and reproducibility failures in downstream cyclizations [1]. Procuring the isolated, high-purity thiazole eliminates this isomer-separation bottleneck and guarantees the correct nucleophilic trajectory for subsequent pyrazole or triazepine annulations.

Elimination of Thiadiazine Isomer Contamination in Precursor Synthesis

When synthesizing the 4-phenylthiazole core from phenacyl bromide and thiosemicarbazide, the reaction yields a competitive mixture of 2-hydrazino-4-phenylthiazole and 2-amino-5-phenyl-1,3,4-thiadiazine [1]. Under standard or slightly acidic conditions, the unwanted thiadiazine isomer can dominate the product profile, reaching up to 96% yield, severely limiting the availability of the target hydrazine [1]. Procuring analytically pure 2-hydrazino-4-phenylthiazole completely circumvents this pH-dependent regioselectivity trap, providing 100% availability of the correct hydrazine tautomer for downstream coupling [1].

Evidence DimensionYield of unwanted thiadiazine isomer
Target Compound Data0% isomer contamination (via procured pure compound)
Comparator Or BaselineIn-house crude synthesis from thiosemicarbazide
Quantified DifferenceUp to 96% reduction in isomer formation
ConditionsStandard acidic condensation media

Bypassing the in-house synthesis of this precursor prevents massive yield losses to the thiadiazine isomer, ensuring reproducible scale-up of thiazole-based pharmacophores.

Steric Control in Acyclo-C-Nucleoside Hydrazone Trapping

In the synthesis of acyclo-C-nucleosides from 2-formyl glycals, the choice of hydrazine dictates whether the intermediate undergoes full ring transformation or arrests at the hydrazone stage. While smaller nucleophiles like 3-methyl-1H-pyrazole-5-amine rapidly drive complete ring transformation, 2-hydrazino-4-phenylthiazole utilizes the steric bulk of its 4-phenylthiazole group to block the subsequent C-1 attack[1]. This steric hindrance halts the reaction quantitatively at the stable hydrazone intermediate, allowing for the isolation of specific phenylthiazole-hydrazone nucleoside analogs without over-reaction [1].

Evidence DimensionReaction progression and intermediate stability
Target Compound DataArrests at stable hydrazone intermediate (no ring transformation)
Comparator Or Baseline3-methyl-1H-pyrazole-5-amine (undergoes complete ring transformation)
Quantified Difference100% retention of the acyclic hydrazone state
ConditionsRefluxing ethanol with 2-formyl glycals

The specific steric profile of this compound allows chemists to deliberately trap and isolate stable hydrazone intermediates that are impossible to capture with less hindered hydrazines.

High-Yield Vilsmeier-Haack Cyclization for Pyrazole-Thiazole Architectures

The construction of complex 2-(4'-formyl-3'-phenylpyrazole)-4-phenylthiazole systems requires a reliable precursor that can undergo sequential condensation and cyclization without degradation. 2-Hydrazino-4-phenylthiazole condenses with acetophenone to form an intermediate hydrazone in 80% yield, which subsequently undergoes Vilsmeier-Haack cyclization (using DMF-POCl3) to yield the final formyl-pyrazole derivative at 70% yield [1]. Compared to less stable aliphatic hydrazines which often degrade or polymerize under harsh Vilsmeier-Haack conditions, the conjugated 4-phenylthiazole system maintains structural integrity, ensuring high-throughput access to these advanced pharmacophores [1].

Evidence DimensionYield of intermediate hydrazone and final cyclized product
Target Compound Data80% intermediate yield; 70% final cyclization yield
Comparator Or BaselineAliphatic hydrazines (prone to degradation under DMF-POCl3 conditions)
Quantified DifferenceSustains >70% yield under harsh formylation/cyclization conditions
ConditionsCondensation in ethanol/acetic acid followed by DMF-POCl3 at 80-85°C

Procuring this highly stable, conjugated hydrazine ensures that downstream cyclization reactions survive aggressive formylation conditions without severe yield penalties.

Synthesis of Fused Pyrazolo[1,5-a]thiazoles

2-Hydrazino-4-phenylthiazole is a premier building block for synthesizing pyrazolo-thiazole fused systems[1]. By reacting with beta-ketonitriles or arylidenenitriles, the nucleophilic hydrazine nitrogen attacks the carbonyl or nitrile carbon, followed by intramolecular cyclization [1]. Procuring the pure compound is essential here, as any thiadiazine impurities from crude precursor synthesis will completely disrupt the cyclization trajectory, leading to complex, unpurifiable mixtures.

Vilsmeier-Haack Synthesis of Formyl-Pyrazoles

In the development of novel antimicrobial and anti-inflammatory agents, 2-hydrazino-4-phenylthiazole is utilized to construct highly substituted pyrazole-thiazole architectures [2]. Its robust stability allows it to survive harsh Vilsmeier-Haack formylation conditions (DMF-POCl3 at 85°C) that would otherwise degrade simpler hydrazines, enabling the reliable, high-yield isolation of 4-formyl-pyrazole derivatives for downstream drug discovery[2].

Controlled Trapping of Acyclic Hydrazones in Carbohydrate Chemistry

For the synthesis of novel acyclo-C-nucleosides, 2-hydrazino-4-phenylthiazole is selected specifically for its steric bulk [3]. When reacted with 2-formyl glycals, it prevents unwanted ring transformations that occur with smaller hydrazines, allowing researchers to isolate and evaluate the biological activity of the stable acyclic hydrazone intermediates without over-reaction [3].

XLogP3

2.2

UNII

V93UR7ZO5R

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

34176-52-8

Wikipedia

(4-phenyl-2-thiazolyl)hydrazine

Dates

Last modified: 08-15-2023

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